molecular formula C6H5Br2N B6324962 4,5-Dibromo-2-methylpyridine CAS No. 1247348-33-9

4,5-Dibromo-2-methylpyridine

Cat. No.: B6324962
CAS No.: 1247348-33-9
M. Wt: 250.92 g/mol
InChI Key: NTIZIFMLQKHABD-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5Br2N. This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions and a methyl group at the 2nd position on the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

4,5-Dibromo-2-methylpyridine is primarily used as a reagent in organic synthesis

Mode of Action

As a reagent, this compound interacts with other chemicals in a reaction mixture. Its bromine atoms are highly reactive and can participate in various types of chemical reactions, such as coupling reactions . The exact mode of action depends on the specific reaction conditions and the other chemicals present.

Biochemical Pathways

It is primarily used in laboratory settings for chemical synthesis .

Result of Action

The result of this compound’s action is the formation of new chemical bonds and the creation of new compounds. The exact products depend on the other reactants and the conditions of the reaction .

Biochemical Analysis

Biochemical Properties

4,5-Dibromo-2-methylpyridine, 95%, plays a significant role in biochemical reactions, particularly in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in modulating cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The compound interacts with enzymes and proteins involved in these pathways, influencing their activity and stability.

Cellular Effects

The effects of this compound, 95%, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the p38α mitogen-activated protein kinase pathway, which is involved in the cellular response to stress and inflammation . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound, 95%, exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by competing with adenosine triphosphate (ATP) for binding to the enzyme . This inhibition prevents the phosphorylation and activation of downstream targets, leading to altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, 95%, can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that its effects on cellular function can persist, but the degree of impact may vary depending on the duration of exposure and the experimental setup.

Dosage Effects in Animal Models

The effects of this compound, 95%, vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects are observed, where a certain dosage level is required to achieve the desired biochemical impact.

Metabolic Pathways

This compound, 95%, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and the levels of specific metabolites within the cell. The compound’s metabolism may also influence its overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound, 95%, is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can impact its activity and function.

Subcellular Localization

The subcellular localization of this compound, 95%, is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromo-2-methylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dibromo-2-methylpyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,5-Dibromo-4-methylpyridine: Similar structure but with bromine atoms at different positions.

    4-Bromo-2-methylpyridine: Contains only one bromine atom.

    2,6-Dibromo-4-methylpyridine: Bromine atoms at the 2nd and 6th positions.

Uniqueness: 4,5-Dibromo-2-methylpyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

4,5-dibromo-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIZIFMLQKHABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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